molecular formula C18H19NO3 B5370190 METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE

METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5370190
M. Wt: 297.3 g/mol
InChI Key: SIGNKFUZYBOGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates. This compound is characterized by its complex structure, which includes a methyl group, a phenylacetyl group, and an amino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the acylation of 4-methyl-3-aminobenzoic acid with 4-methylphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-METHYL-3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}BENZOATE
  • METHYL 4-METHYL-3-{[2-(4-ETHYLPHENYL)ACETYL]AMINO}BENZOATE
  • METHYL 4-METHYL-3-{[2-(4-BROMOPHENYL)ACETYL]AMINO}BENZOATE

Uniqueness

METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both methyl and phenylacetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-3-[[2-(4-methylphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-4-7-14(8-5-12)10-17(20)19-16-11-15(18(21)22-3)9-6-13(16)2/h4-9,11H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGNKFUZYBOGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.